![molecular formula C7H12ClN3 B2736914 Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride CAS No. 2193066-71-4](/img/structure/B2736914.png)
Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to have similar properties.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to be similar to that of the 8-azabicyclo[3.2.1]octane scaffold . The exact structure would depend on the specific substituents and their positions on the scaffold.Chemical Reactions Analysis
The chemical reactions involving “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” would depend on the specific substituents and their positions on the scaffold. The 8-azabicyclo[3.2.1]octane scaffold is known to undergo a variety of chemical reactions, including enantioselective transformations .科学的研究の応用
Chemical Synthesis and Modification
Spiro compounds, including those with a diazirine group such as Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride, play a crucial role in synthetic chemistry. They serve as key intermediates in the synthesis of complex molecules. For instance, diazirines are known for their role in photochemistry, where they can act as photoactivatable crosslinkers due to their capacity to form highly reactive carbenes upon irradiation. This property is utilized in the synthesis of various spirocyclic and heterocyclic compounds. One example includes the synthesis of spiro heterocycles by exploiting ionic and cycloaddition reactions, where diazirines contribute to the formation of novel spiro frameworks with potential biological activity (Refouvelet et al., 1994).
Photophysical Properties
Diazirines are also studied for their photophysical properties. The spiro compounds containing diazirine units can undergo specific photochemical reactions leading to the generation of unique products, which are often difficult to achieve through other synthetic routes. For instance, the photolysis of certain spiro-diazirine compounds has been explored to understand the medium-dependent reaction outcomes, which can inform the design of light-responsive materials or molecular switches (Mlinarić-Majerski et al., 2000).
Biological Applications
While explicit references to the biological applications of this compound were not found, diazirines in general are of interest in the development of biologically active compounds. The ability to form covalent bonds with biological targets upon light activation makes diazirines valuable tools in drug discovery and bioconjugation. For example, certain spiro compounds have been evaluated for their anti-influenza activity, highlighting the potential of spirocyclic structures in medicinal chemistry (de la Cuesta et al., 1984).
Catalysis
Spiro compounds with diazirine groups have been utilized in catalysis, particularly as components of catalysts that promote the synthesis of other spirocyclic structures. The unique structural features of these compounds, including the presence of nitrogen atoms, can enhance the catalytic activity for various organic transformations. This is exemplified by studies on the synthesis of spiro-4H-pyrans, where diazirine-containing compounds act as catalysts to facilitate the formation of spirocyclic structures with high efficiency (Goli-Jolodar et al., 2016).
作用機序
The mechanism of action of “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to be similar to that of the tropane alkaloids, given the similarity in their structures . Tropane alkaloids are known to interact with various biological targets, leading to a wide array of biological activities .
Safety and Hazards
将来の方向性
Given the wide array of biological activities displayed by the tropane alkaloids, there is likely to be continued interest in the synthesis and study of compounds like "Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride" . Future research may focus on developing more efficient synthetic methods, studying the biological activities of these compounds, and
特性
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUMZOBZRBMHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)N=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid](/img/structure/B2736831.png)
![6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)
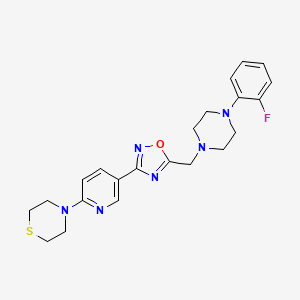

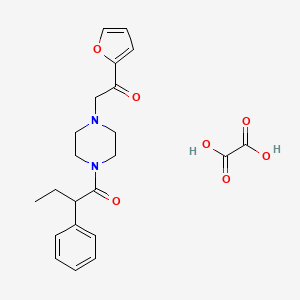
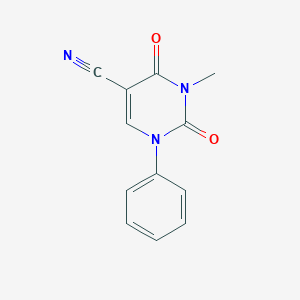
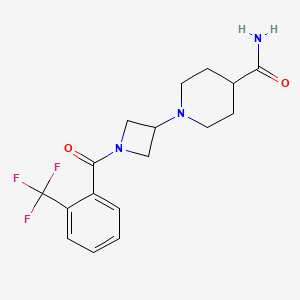
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2736843.png)
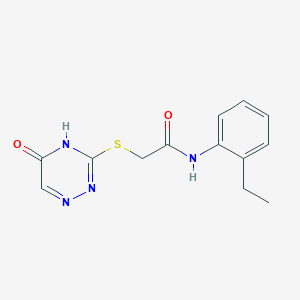
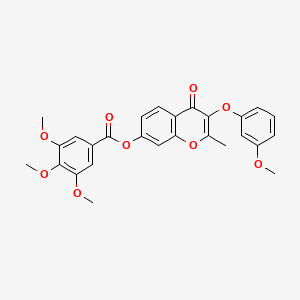
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)
![1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2736852.png)
![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)
